molecular formula C16H15ClFN3O2 B2906107 2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE CAS No. 1421529-45-4

2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE

Cat. No.: B2906107
CAS No.: 1421529-45-4
M. Wt: 335.76
InChI Key: XDRFSFCJNKFRQA-UHFFFAOYSA-N
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Description

2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE is a complex organic compound that features a pyrazine ring bonded to a piperidine moiety, which is further substituted with a 2-chloro-6-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine to form the intermediate, which is then reacted with pyrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoyl chloride

Uniqueness

Compared to these similar compounds, 2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE is unique due to its specific structure, which combines a pyrazine ring with a piperidine moiety and a 2-chloro-6-fluorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-12-2-1-3-13(18)15(12)16(22)21-8-4-11(5-9-21)23-14-10-19-6-7-20-14/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRFSFCJNKFRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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